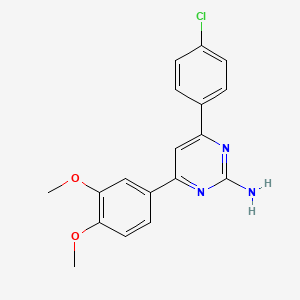

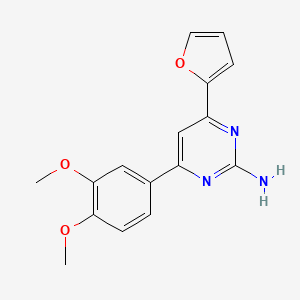

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

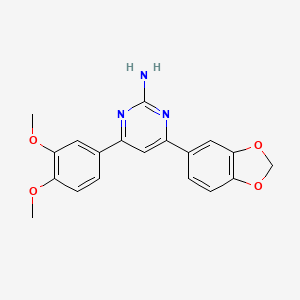

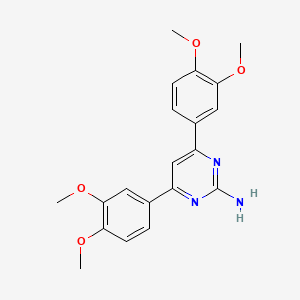

“4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” is a derivative of 4,6-diarylpyrimidin-2-amine . These derivatives have been shown to possess anticancer properties . They have been used in the development of potent anticancer chemotherapeutic agents .

Synthesis Analysis

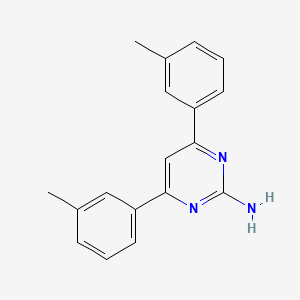

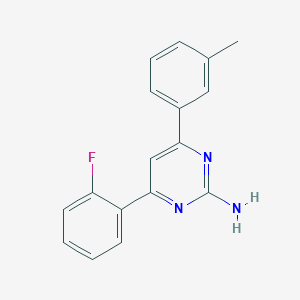

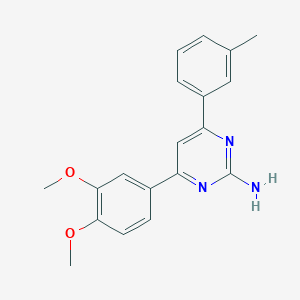

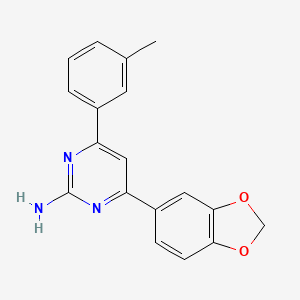

The synthesis of 4,6-diphenylpyrimidin-2-amine derivatives, including “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, involves the design and synthesis of 25 derivatives containing a guanidine moiety . The synthetic methods of some derivatives were known, but their biological activities were not reported .Molecular Structure Analysis

The molecular structure of “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” is characterized by a pyrimidin-2-amine core with two phenyl rings substituted at the 4 and 6 positions . Each phenyl ring carries two methoxy groups at the 3 and 4 positions .Aplicaciones Científicas De Investigación

Herbicidal Activity

Compounds similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, such as 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates, have been synthesized and found to possess high herbicidal activity against monocotyledonous plants . They are particularly effective against plants like Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L .

Synthesis of Porphyrin

Substituted benzils, which are structurally similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, are effective and convenient precursors for the synthesis of porphyrin . Porphyrins are essential for life, playing key roles in processes such as photosynthesis and respiration .

Display and Photoconductive Materials

Substituted benzils are also useful as display materials and photoconductive materials . These compounds can be used in various electronic devices, including televisions, computer monitors, and photocopiers .

Inhibition of Carboxylesterases

Certain α-dicarbonyl compounds, similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, have been synthesized and assessed for their ability to selectively inhibit mammalian Carboxylesterases (CEs) . CEs are proteins involved in the metabolism of esterified drugs and xenobiotics .

Anti-Inflammatory Agents

Some synthetic compounds related to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” have been explored for their potential as anti-inflammatory agents . These compounds possess good radical scavenging activity, which is indicative of their potential biological activities .

Acid Corrosion Inhibitors

Bis(pyrid-2-yl) disulfides, which are structurally similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, are used as acid corrosion inhibitors for low-carbon steel . This makes them valuable in industries where metal corrosion is a significant concern .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer.

Mode of Action

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283 , a process essential for the normal function of the protein.

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, a downstream effect that can be beneficial in the treatment of cancer.

Propiedades

IUPAC Name |

4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-24-16-7-5-12(9-18(16)26-3)14-11-15(23-20(21)22-14)13-6-8-17(25-2)19(10-13)27-4/h5-11H,1-4H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPDYNNCAAQJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.